molecular formula C19H22N2O4S B5967140 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine

4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine

Cat. No. B5967140
M. Wt: 374.5 g/mol
InChI Key: GLXRWYCMCDRMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is a chemical compound that is commonly used in scientific research. It is a member of the morpholine class of compounds and is often referred to as THIP or gaboxadol.

Scientific Research Applications

4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine has a variety of scientific research applications. It is commonly used in studies of the central nervous system, particularly in the areas of sleep and anxiety. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is not fully understood. However, it is believed to act as an agonist at the GABA-A receptor, which is an important neurotransmitter receptor in the brain. By binding to this receptor, it enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine are complex and varied. It has been shown to have sedative and anxiolytic effects, as well as anticonvulsant and analgesic properties. It has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, and to modulate the activity of ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential for side effects, particularly at higher doses. Careful dose titration and monitoring is necessary to ensure accurate and reliable results.

Future Directions

There are several future directions for research on 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, particularly those involving GABA dysfunction. Another area of interest is its potential for use as a tool in basic neuroscience research, particularly in studies of the GABA-A receptor and its role in brain function. Further research is also needed to fully understand the mechanism of action of this compound and its potential for side effects and toxicity.

Synthesis Methods

The synthesis of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is a complex process that involves several steps. The first step is the preparation of 2-(2-methyl-3-furoyl)pyrrolidine, which is achieved by reacting 2-methyl-3-furoic acid with pyrrolidine in the presence of a catalyst. The second step is the preparation of 5-amino-2-thiophenecarboxylic acid, which is achieved by reacting 2-thiophenecarboxylic acid with ammonia in the presence of a reducing agent. The final step is the coupling of these two compounds to form 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine.

properties

IUPAC Name

(2-methylfuran-3-yl)-[2-[5-(morpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-14(6-10-25-13)18(22)21-7-2-3-15(21)16-4-5-17(26-16)19(23)20-8-11-24-12-9-20/h4-6,10,15H,2-3,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXRWYCMCDRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.